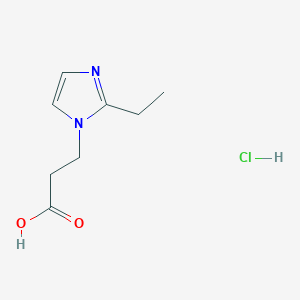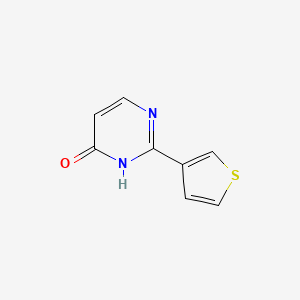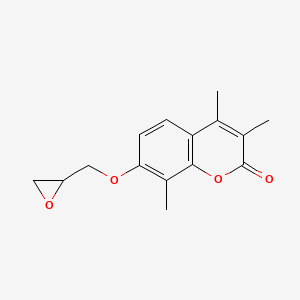![molecular formula C6H5N3 B1439257 4H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-68-1](/img/structure/B1439257.png)
4H-Pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4H-Pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It is a white crystalline solid, soluble in organic solvents . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves reacting the pyrrole with formic acid to give pyrrolo[2,3-d]pyrimidin-4-one in good yield . Another method involves the reaction of pyrrolo[2,3-d]pyrimidin-4-thione with methyl iodide in the presence of sodium hydroxide and ethanol at room temperature .Chemical Reactions Analysis
This compound undergoes various reactions, making it valuable in the synthesis of complex organic compounds . It demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound is a white crystalline solid, soluble in organic solvents . It has a melting point of 287–288 °C .Aplicaciones Científicas De Investigación
4H-Pyrrolo[2,3-d]pyrimidine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as heterocycles and pharmaceuticals. This compound has also been used in the study of enzyme kinetics, as it has been found to be an effective inhibitor of certain enzymes. Additionally, this compound has been used in the study of molecular recognition, as it has been found to interact with other molecules in a specific and predictable manner.
Mecanismo De Acción
Target of Action
4H-Pyrrolo[2,3-d]pyrimidine derivatives have been found to interact with multiple targets. They have been identified as potential multi-targeted kinase inhibitors . Specifically, they have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation, migration, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits signal transduction cascades that affect cell proliferation, migration, and angiogenesis . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Result of Action
The action of this compound at the molecular and cellular level results in significant effects. For instance, it has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces the apoptotic death of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that this compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its efficacy and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4H-Pyrrolo[2,3-d]pyrimidine in laboratory experiments has several advantages. Firstly, it is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, this compound is capable of forming strong hydrogen bonds with other molecules, making it a useful tool for studying molecular recognition. However, this compound also has some limitations. It is a relatively unstable molecule, meaning it can be difficult to store and transport. Additionally, this compound is a relatively expensive compound, making it difficult to use in large scale experiments.
Direcciones Futuras
The use of 4H-Pyrrolo[2,3-d]pyrimidine in scientific research is still in its infancy, and there are many potential future directions. For example, this compound could be used to study the interactions between proteins and nucleic acids, as it has been found to interact with both types of molecules. Additionally, this compound could be used to study the interactions between small molecules and enzymes, as it has been found to interact with both types of molecules. Finally, this compound could be used to study the interactions between drugs and their target proteins, as it has been found to interact with both types of molecules.
Análisis Bioquímico
Biochemical Properties
4H-Pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the α-amylase enzyme, which is involved in the breakdown of starch into glucose . This inhibition is significant for its potential use in managing diabetes. Additionally, this compound derivatives have demonstrated antimicrobial and antiviral activities, interacting with bacterial and viral proteins to inhibit their growth and replication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α-amylase affects glucose metabolism, which is crucial for maintaining blood sugar levels . Furthermore, its antimicrobial properties suggest that it can disrupt bacterial cell walls and inhibit viral replication, thereby protecting host cells from infection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of α-amylase, inhibiting its enzymatic activity and preventing the breakdown of starch into glucose . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions. Additionally, its antimicrobial and antiviral activities are attributed to its ability to interfere with the replication machinery of pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits α-amylase activity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by liver enzymes, which convert it into various metabolites . These metabolites may have different biological activities, affecting metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different tissues
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . This localization determines its interaction with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
4H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWIHGSSRREUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=NC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664027 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-68-1 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel 4H-pyrrolo[2,3-d]pyrimidine derivatives interact with pp60c-Src tyrosine kinase and what are the downstream effects?
A1: While the specific binding mechanism of these novel derivatives to pp60c-Src tyrosine kinase is not elucidated in the provided research [], it is stated that they act as inhibitors of tyrosine phosphorylation. Tyrosine kinases like pp60c-Src catalyze the transfer of phosphate groups from ATP to tyrosine residues on target proteins. This phosphorylation event is crucial in various cellular processes including cell growth, proliferation, differentiation, and survival. By inhibiting pp60c-Src tyrosine kinase, these compounds likely disrupt these signaling pathways, potentially leading to anti-cancer effects. Further research is needed to determine the precise binding site, mechanism of action, and downstream consequences of this inhibition.
Q2: What is the impact of structural modifications on the activity of these this compound derivatives against pp60c-Src tyrosine kinase?
A2: The research [] focuses on modifications at the 5-position of the 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one scaffold. Specifically, introducing various [(benzyl)imino]methyl substituents significantly influences the inhibitory activity. For example, compounds with dihalogenated benzyl substituents (compounds 7d and 7e in the study) demonstrated 3 to 7 times greater potency compared to the unsubstituted benzyl analogue (compound 7a). This highlights the importance of the substituent's electronic and steric properties in enhancing the interaction with pp60c-Src and improving inhibitory activity. This structure-activity relationship (SAR) information is valuable for designing more potent and selective pp60c-Src tyrosine kinase inhibitors based on the this compound scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)




![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)


